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Compound of Interest

Compound Name: AZD5597

Cat. No.: B10789078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties of AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). The

information presented herein is intended to support researchers and drug development

professionals in their scientific investigations. This guide includes summarized quantitative

data, detailed experimental methodologies for key assays, and visualizations of relevant

biological pathways and experimental workflows.

Physicochemical Properties
AZD5597 is a small molecule inhibitor with favorable physicochemical properties for research

and development.[1][2] A summary of its key properties is presented in the tables below.

Table 1: General Physicochemical Properties of
AZD5597
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Property Value Source

Molecular Formula C23H28FN7O [2]

Molecular Weight 437.51 g/mol [2]

CAS Number 924641-59-8 [2]

Appearance Solid powder [2]

Purity ≥98% [3]

IUPAC Name

(S)-(4-((5-fluoro-4-(1-isopropyl-

2-methyl-1H-imidazol-5-

yl)pyrimidin-2-yl)amino)phenyl)

(3-(methylamino)pyrrolidin-1-

yl)methanone

MedKoo Biosciences

Table 2: Solubility of AZD5597
Solvent Solubility Source

DMSO Soluble MedKoo Biosciences

Methanol Soluble [3]

Water Not specified, likely low Inferred

It is recommended to prepare stock solutions in DMSO and make further dilutions in aqueous

buffers or cell culture media.

Table 3: Predicted Physicochemical Properties of
AZD5597
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Property Predicted Value Notes

logP ~3.5 - 4.5

The octanol-water partition

coefficient (logP) is a measure

of lipophilicity. Higher values

indicate greater lipid solubility.

The predicted value suggests

good membrane permeability.

pKa ~7.5 - 8.5 (most basic)

The acid dissociation constant

(pKa) indicates the ionization

state of a molecule at a given

pH. The predicted basic pKa

suggests that AZD5597 will be

partially protonated at

physiological pH.

Note: These values are computationally predicted and may not reflect experimentally

determined values.

Biological Activity
AZD5597 is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[3][4] Its

inhibitory activity has been demonstrated in both biochemical and cell-based assays.

Table 4: In Vitro Biological Activity of AZD5597
Target/Assay IC50 Cell Line Source

CDK1 2 nM
N/A (Biochemical

Assay)
[3][4]

CDK2 2 nM
N/A (Biochemical

Assay)
[3][4]

Cell Proliferation

(BrdU incorporation)
39 nM

LoVo (human colon

carcinoma)
[4]

Table 5: In Vivo Efficacy of AZD5597
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Animal Model Cell Line
Dosing
Regimen

Tumor Growth
Inhibition

Source

Mouse Xenograft

SW620 (human

colon

adenocarcinoma)

15 mg/kg,

intraperitoneal

Significant

reduction in

tumor volume

[3]

Signaling Pathway
AZD5597 exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which play crucial

roles in cell cycle progression. The diagram below illustrates the points of intervention of

AZD5597 in the cell cycle signaling pathway.

AZD5597 Inhibition of Cell Cycle Progression
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AZD5597 inhibits CDK1 and CDK2, leading to cell cycle arrest.
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Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These

protocols are intended as a guide and may require optimization for specific experimental

conditions.

CDK1/CDK2 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of

AZD5597 against CDK1 and CDK2.
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Workflow for CDK Kinase Inhibition Assay

Start

Prepare Reagents:
- CDK1/Cyclin B or CDK2/Cyclin E/A

- Substrate (e.g., Histone H1)
- ATP ([gamma]-32P-ATP)

- Assay Buffer
- AZD5597 dilutions

Add to microplate:
1. Assay Buffer

2. AZD5597 or vehicle
3. CDK enzyme complex

Pre-incubate at room temperature

Initiate reaction by adding
ATP/[gamma]-32P-ATP and substrate

Incubate at 30°C

Stop reaction
(e.g., add EDTA or spot onto phosphocellulose paper)

Wash to remove unincorporated [gamma]-32P-ATP

Measure radioactivity
(Scintillation counting)

Analyze data to determine IC50

End

Click to download full resolution via product page

A typical workflow for an in vitro CDK kinase inhibition assay.
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Methodology:

Reagent Preparation:

Prepare a series of dilutions of AZD5597 in assay buffer.

Prepare a reaction mixture containing the CDK enzyme (CDK1/Cyclin B or CDK2/Cyclin

E/A) and its specific substrate (e.g., Histone H1 peptide) in assay buffer.

Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer

amount of radiolabeled ATP (e.g., [γ-³²P]ATP).

Assay Procedure:

In a 96-well plate, add the AZD5597 dilutions or vehicle control.

Add the enzyme/substrate mixture to each well.

Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow

the inhibitor to bind to the enzyme.

Initiate the kinase reaction by adding the ATP solution.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Reaction Termination and Detection:

Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture

onto phosphocellulose paper.

If using phosphocellulose paper, wash extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Quantify the amount of incorporated radiolabel using a scintillation counter.

Data Analysis:
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Calculate the percentage of inhibition for each concentration of AZD5597 relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (BrdU Incorporation) Assay
This protocol outlines a method to assess the anti-proliferative effects of AZD5597 on a cancer

cell line, such as LoVo cells, by measuring the incorporation of Bromodeoxyuridine (BrdU) into

newly synthesized DNA.[4]

Methodology:

Cell Culture and Treatment:

Seed LoVo cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with various concentrations of AZD5597 or vehicle control for a specified

period (e.g., 48 hours).

BrdU Labeling:

Add BrdU labeling solution to each well and incubate for a period that allows for significant

incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

Fixation and Denaturation:

Remove the labeling medium and fix the cells with a suitable fixative (e.g., methanol-

based).

Denature the DNA to expose the incorporated BrdU. This is typically achieved by

treatment with an acid solution (e.g., HCl).

Immunodetection:

Incubate the cells with a primary antibody specific for BrdU.
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Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Signal Development and Measurement:

Add a substrate for HRP (e.g., TMB) and allow the color to develop.

Stop the reaction with a stop solution.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Calculate the percentage of cell proliferation for each treatment condition relative to the

vehicle control.

Determine the IC50 value of AZD5597 for cell proliferation inhibition.

In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of AZD5597
in a mouse xenograft model using a human cancer cell line like SW620.[3]
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Workflow for In Vivo Xenograft Study

Start

Culture SW620 cells

Subcutaneously inject cells
into immunodeficient mice

Monitor tumor growth

Randomize mice into treatment groups
when tumors reach a specific size

Administer AZD5597 or vehicle
(e.g., intraperitoneal injection)

Monitor tumor volume and body weight

Euthanize mice at study endpoint

Excise tumors, weigh, and perform
histological/molecular analysis

End
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A typical workflow for an in vivo xenograft study.
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Methodology:

Cell Culture and Implantation:

Culture SW620 human colon adenocarcinoma cells under standard conditions.

Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and

Matrigel).

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g.,

nude or SCID mice).

Tumor Growth and Randomization:

Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice

into treatment and control groups.

Drug Administration:

Prepare a formulation of AZD5597 suitable for in vivo administration (e.g., in a vehicle of

DMSO, PEG300, Tween-80, and saline).

Administer AZD5597 or the vehicle control to the mice according to the planned dosing

schedule (e.g., 15 mg/kg, intraperitoneally, daily or intermittently).

Monitoring and Endpoint:

Continue to measure tumor volume and monitor the body weight and overall health of the

mice throughout the study.

At the end of the study (e.g., after a specified number of weeks or when tumors in the

control group reach a certain size), euthanize the mice.

Tissue Collection and Analysis:

Excise the tumors and measure their final weight.
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Tumor tissue can be processed for further analysis, such as histopathology (H&E

staining), immunohistochemistry (to assess proliferation and apoptosis markers), or

molecular analysis (e.g., Western blotting to confirm target engagement).

Conclusion
AZD5597 is a potent dual inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative

activity in vitro and anti-tumor efficacy in vivo. Its favorable physicochemical properties make it

a valuable tool for researchers investigating the role of CDKs in cancer and other diseases.

The experimental protocols and pathway information provided in this guide are intended to

facilitate further research and development of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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